molecular formula C20H19N3O4S B4349869 Methyl 7-cyclopropyl-1-(2-ethoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-cyclopropyl-1-(2-ethoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B4349869
M. Wt: 397.4 g/mol
InChI Key: CSKKGDVUWJNHHT-UHFFFAOYSA-N
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Description

Methyl 7-cyclopropyl-1-(2-ethoxyphenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethoxyphenyl group, and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-cyclopropyl-1-(2-ethoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves several steps. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions typically require specific conditions, such as the use of palladium-catalyzed cross-coupling reactions and the treatment with POCl3 and NH3 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, including the use of high-yielding reactions and efficient purification techniques, are likely employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-cyclopropyl-1-(2-ethoxyphenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chloroacetyl chloride, anhydrous aluminum chloride, and ethylenediamine (EDA) . Reaction conditions often involve the use of strong acids, high temperatures, and extended reaction times .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and diazepines, which have been screened for antimicrobial, antifungal, and anthelmintic activities .

Scientific Research Applications

Methyl 7-cyclopropyl-1-(2-ethoxyphenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the inhibition of specific enzymes and molecular pathways. For example, it has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which play a role in various cellular processes . The compound’s structure allows it to interact with specific molecular targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-cyclopropyl-1-(2-ethoxyphenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 7-cyclopropyl-1-(2-ethoxyphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-3-27-15-7-5-4-6-14(15)23-17-16(18(24)22-20(23)28)12(19(25)26-2)10-13(21-17)11-8-9-11/h4-7,10-11H,3,8-9H2,1-2H3,(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKKGDVUWJNHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4CC4)C(=O)OC)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-cyclopropyl-1-(2-ethoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Methyl 7-cyclopropyl-1-(2-ethoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 7-cyclopropyl-1-(2-ethoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 4
Methyl 7-cyclopropyl-1-(2-ethoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 7-cyclopropyl-1-(2-ethoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 6
Methyl 7-cyclopropyl-1-(2-ethoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

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